molecular formula C21H16F3N5O2 B8379111 4-[(4r)-7-Methyl-2,5-Bis(Oxidanylidene)-1-[3-(Trifluoromethyl)phenyl]-3,4,6,8-Tetrahydropyrimido[4,5-D]pyridazin-4-Yl]benzenecarbonitrile

4-[(4r)-7-Methyl-2,5-Bis(Oxidanylidene)-1-[3-(Trifluoromethyl)phenyl]-3,4,6,8-Tetrahydropyrimido[4,5-D]pyridazin-4-Yl]benzenecarbonitrile

Cat. No.: B8379111
M. Wt: 427.4 g/mol
InChI Key: UPNMBPLODWPJQQ-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BAY8040 involves multiple steps, starting from the preparation of the core pyrimidopyridazine structure. The key steps include:

Industrial Production Methods: Industrial production of BAY8040 would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes:

Chemical Reactions Analysis

Types of Reactions: BAY8040 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of BAY8040 with modified functional groups, potentially leading to compounds with different pharmacological properties .

Scientific Research Applications

BAY8040 has a wide range of scientific research applications, including:

Mechanism of Action

BAY8040 exerts its effects by selectively inhibiting human neutrophil elastase, an enzyme that plays a crucial role in inflammation. The inhibition of this enzyme helps reduce inflammation and tissue damage. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Uniqueness of BAY8040: BAY8040 stands out due to its unique pyrimidopyridazine structure, which provides excellent potency and selectivity. Its promising pharmacokinetic profile and in vivo efficacy in reducing cardiac remodeling and improving cardiac function make it a valuable compound for further research and development .

Properties

Molecular Formula

C21H16F3N5O2

Molecular Weight

427.4 g/mol

IUPAC Name

4-[(4R)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile

InChI

InChI=1S/C21H16F3N5O2/c1-28-11-16-17(19(30)27-28)18(13-7-5-12(10-25)6-8-13)26-20(31)29(16)15-4-2-3-14(9-15)21(22,23)24/h2-9,18H,11H2,1H3,(H,26,31)(H,27,30)/t18-/m1/s1

InChI Key

UPNMBPLODWPJQQ-GOSISDBHSA-N

Isomeric SMILES

CN1CC2=C([C@H](NC(=O)N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)C#N)C(=O)N1

Canonical SMILES

CN1CC2=C(C(NC(=O)N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)C#N)C(=O)N1

Origin of Product

United States

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